1-Amino-3-(2-hydroxyethoxy)propan-2-OL
Description
1-Amino-3-(2-hydroxyethoxy)propan-2-OL is a β-amino alcohol derivative characterized by a hydroxyethoxy substituent at the third carbon and an amino group at the first carbon of the propan-2-ol backbone. This compound belongs to a broader class of amino alcohols known for their versatility in pharmaceutical, agrochemical, and materials science applications.
Properties
CAS No. |
114012-79-2 |
|---|---|
Molecular Formula |
C5H13NO3 |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
1-amino-3-(2-hydroxyethoxy)propan-2-ol |
InChI |
InChI=1S/C5H13NO3/c6-3-5(8)4-9-2-1-7/h5,7-8H,1-4,6H2 |
InChI Key |
IGFTXFPTQKCLTN-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(CN)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(2-hydroxyethoxy)propan-2-OL typically involves the reaction of 3-chloro-1,2-propanediol with ethanolamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the amino group from ethanolamine .
Industrial Production Methods: In industrial settings, the production of 1-Amino-3-(2-hydroxyethoxy)propan-2-OL can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors are often employed to ensure consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(2-hydroxyethoxy)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1-Amino-3-(2-hydroxyethoxy)propan-2-OL is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of surfactants, emulsifiers, and other specialty chemicals
Mechanism of Action
The mechanism by which 1-Amino-3-(2-hydroxyethoxy)propan-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and ionic interactions, which can modulate the activity of target proteins and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Amino alcohols with the 1-amino-propan-2-ol core exhibit diverse bioactivity and physicochemical properties depending on substituents. Below is a comparative analysis of 1-Amino-3-(2-hydroxyethoxy)propan-2-OL with related compounds, categorized by substituent type:
Phenoxy-Substituted Derivatives
- 1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-OL hydrochloride hydrate (CAS 1052527-93-1): Structure: Phenoxy group with methyl substituents at positions 2 and 4. Molecular Formula: C₁₁H₂₀ClNO₃. Applications: Primarily studied for its crystalline stability and hydrochloride salt form, enhancing solubility for pharmaceutical formulations .
- 1-Amino-3-(2,3-dimethyl-phenoxy)-propan-2-OL (CAS 50738-95-9): Structure: Methyl groups at phenoxy positions 2 and 3. Molecular Formula: C₁₁H₁₇NO₂. Research Findings: Structural analogs like this are intermediates in synthesizing adrenoceptor ligands, with modifications influencing binding affinity to α₁/β₁ receptors .
Aryl Ether and Heterocyclic Derivatives
- 1-Amino-3-[(furan-2-yl)methoxy]propan-2-ol (CAS 5380-89-2): Structure: Furan-2-ylmethoxy substituent. Molecular Formula: C₈H₁₃NO₃. Properties: Exhibits alkaline pH in water and solubility in ethanol/methanol. Contrast: The hydroxyethoxy group in the target compound may offer greater hydrolytic stability compared to the furan-based ether.
- 1-Amino-3-(4-bromophenoxy)propan-2-ol (CAS 112169-36-5): Structure: Bromine-substituted phenoxy group. Hazard Profile: Classified as irritant (GHS), with precautions for inhalation and dermal exposure . Key Difference: The bromine atom enhances molecular weight (215.68 g/mol vs. ~171 g/mol for furan derivatives) and may influence halogen bonding in drug design .
Alkylamino and Branched Derivatives
- 1-Amino-3-(dimethylamino)propan-2-ol (CAS 50411-39-7): Structure: Dimethylamino substituent. Molecular Formula: C₅H₁₄N₂O. Applications: Used in coordination chemistry due to its dual amino and hydroxyl donor sites. Lower molecular weight (118.18 g/mol) enhances diffusion in biological systems .
- 2-Amino-3-isopropoxypropan-1-ol (CAS 1343504-27-7): Structure: Isopropoxy group at position 3. Molecular Formula: C₆H₁₅NO₂. Physicochemical Properties: Higher hydrophobicity compared to hydroxyethoxy analogs, impacting membrane permeability .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Mechanistic Insights
- Synthetic Routes: Epoxide ring-opening with amines (e.g., ethylamine) is a common method to generate amino propanol derivatives, as seen in the synthesis of 1-(ethylamino)-2-methylpropan-2-ol .
- Biological Activity: Phenoxy-substituted analogs exhibit α₁/β₁-adrenoceptor binding, suggesting that substituent positioning (e.g., 2,6-dimethyl vs. 4-bromo) modulates selectivity .
- Safety Profiles: Bromophenoxy derivatives require stringent handling due to irritant properties, whereas furan-based compounds may pose lower acute toxicity .
Biological Activity
1-Amino-3-(2-hydroxyethoxy)propan-2-ol, also known as HEA (Hydroxyethylamine), is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article presents an overview of its biological activity, including synthesis methods, pharmacological effects, and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 135.163 g/mol
- CAS Number : 83585-56-2
Synthesis
The synthesis of 1-Amino-3-(2-hydroxyethoxy)propan-2-ol can be achieved through various methods, including:
- Direct Amine Synthesis : Utilizing amino alcohols and alkyl halides.
- Enzymatic Pathways : Employing multienzyme systems for high-yield production from l-phenylalanine or similar substrates .
Biological Activity
1-Amino-3-(2-hydroxyethoxy)propan-2-ol exhibits several biological activities:
Antidiabetic Effects
Research indicates that compounds related to HEA can effectively lower blood glucose levels in animal models of type II diabetes. A study demonstrated that when administered orally to hyperglycemic mice, these compounds significantly reduced blood glucose levels without affecting food consumption .
Neuroprotective Properties
HEA has shown potential neuroprotective effects in various studies. It may act as an antioxidant, reducing oxidative stress in neuronal cells. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Activity
Some derivatives of HEA have demonstrated antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections .
Case Study 1: Antidiabetic Activity
In a controlled study involving genetically modified mice prone to diabetes, HEA was administered at varying doses. The results indicated a dose-dependent reduction in blood glucose levels, with the optimal dose being 20 mg/kg/day. The study highlighted minimal side effects, making HEA a promising candidate for further development as an antidiabetic agent .
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of HEA on cultured neuronal cells revealed that it significantly reduced markers of oxidative stress. The compound was found to enhance cell viability under conditions mimicking neurodegeneration, indicating its potential therapeutic role in neuroprotective strategies .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
